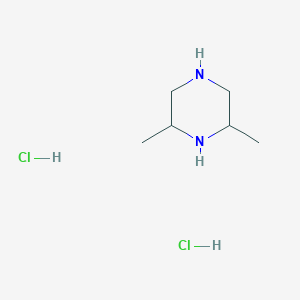

2,6-Dimethylpiperazine dihydrochloride

Übersicht

Beschreibung

2,6-Dimethylpiperazine dihydrochloride is a chemical compound belonging to the piperazine family. It is characterized by the presence of two methyl groups attached to the piperazine ring, and it is commonly used in various scientific and industrial applications. The compound is known for its stability and reactivity, making it a valuable component in chemical synthesis and research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of L-N-Boc-alaninamide with R-propylene oxide under specific conditions to yield the desired product . Another approach involves the ring opening of aziridines under the action of N-nucleophiles .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dimethylpiperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms, often using hydrogenation techniques.

Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) are often employed.

Substitution: Halogenating agents and nucleophiles are frequently used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted piperazines, N-oxides, and reduced derivatives, which have significant applications in pharmaceuticals and chemical research .

Wissenschaftliche Forschungsanwendungen

2,6-Dimethylpiperazine dihydrochloride is a chemical compound with diverse applications, prominently featured in pharmaceutical development, agrochemical formulations, polymer chemistry, analytical chemistry, and neurochemistry research .

Scientific Research Applications

- Pharmaceutical Development this compound is frequently used as an intermediate in synthesizing various pharmaceuticals, particularly those targeting the central nervous system . It can be used in the synthesis of N-benzhydryl-piperazine derivatives as selective N-type Ca2+ channel blockers for inhibiting spinal neurotransmitter release and attenuating afferent pain signals .

- Agrochemical Formulations This compound serves as a building block in developing agrochemicals, enhancing the efficacy of pesticides and herbicides . Specifically, cis-2,6-dimethylpiperazine is useful as a raw material for medicines and agricultural chemicals .

- Polymer Chemistry this compound can be incorporated into polymers to improve their properties, such as flexibility and resistance to environmental stressors .

- Analytical Chemistry It is utilized as a standard reference material in analytical methods, aiding in calibrating instruments and validating testing procedures .

- Research in Neurochemistry The compound is valuable in studies related to neurotransmitter systems, helping researchers understand mechanisms of action for various neurological disorders .

Case Studies and Research Findings

- Herpes Simplex Virus Inhibition Derivatives of 2-phenylamino-9-(4-hydroxybutyl)-6-oxopurine (HBPG), a herpes simplex thymidine kinase inhibitor, have been synthesized and tested, showing that certain analogs can reduce the presence of stress-induced herpes simplex virus in mice .

- DNA Gyrase Inhibitors 2,6-dimethylpiperazine is used in synthesizing spiropyrimidinetrione DNA gyrase inhibitors with potent antibacterial activity .

- (2R,6R)-2,6-Dimethylpiperazine dihydrochloride This specific isomer of this compound has a molecular weight of 187.11 g/mol and is also known as trans-2,6-Dimethylpiperazine dihydrochloride. It is used as a research chemical .

Wirkmechanismus

The mechanism of action of 2,6-dimethylpiperazine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The compound’s effects are mediated through pathways involving GABA receptors, leading to various physiological responses .

Vergleich Mit ähnlichen Verbindungen

- 1,4-Dimethylpiperazine

- 2-Methylpiperazine

- 1-Methylpiperazine

- trans-2,5-Dimethylpiperazine

Comparison: Compared to these similar compounds, 2,6-dimethylpiperazine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in specialized applications where other piperazine derivatives may not be as effective .

Biologische Aktivität

2,6-Dimethylpiperazine dihydrochloride is a chemical compound that has garnered attention in various fields, particularly in pharmacology and medicinal chemistry. Its structure, characterized by a piperazine ring with two methyl groups at the 2 and 6 positions, enhances its biological activity. This article explores the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₈Cl₂N₂

- Molecular Weight : 195.16 g/mol

- Structure : The piperazine core contributes to its ability to interact with biological targets effectively.

Antiviral Activity

Research indicates that derivatives of piperazine compounds exhibit antiviral properties. For instance, studies have shown that compounds similar to this compound can inhibit herpes simplex virus (HSV) thymidine kinases, which are crucial for viral replication. In vitro studies demonstrated that certain analogs significantly reduced viral DNA expression in infected cells, suggesting potential therapeutic applications against HSV infections .

Neuropharmacological Effects

This compound is noted for its role in neuropharmacology. It is involved in modulating neurotransmitter systems, particularly those related to pain perception and anxiety. Research has indicated that it acts as an N-type calcium channel blocker, which can attenuate neurotransmitter release and reduce afferent pain signals . This mechanism suggests its utility in developing analgesics or treatments for neuropathic pain.

- Inhibition of Viral Enzymes : The compound's structural features allow it to bind effectively to viral enzymes such as thymidine kinase, leading to reduced viral replication.

- Calcium Channel Modulation : By blocking N-type calcium channels, it alters neurotransmitter release dynamics, impacting pain and anxiety pathways.

Case Studies

Applications in Pharmaceutical Development

The compound serves as an important intermediate in synthesizing various pharmaceuticals targeting the central nervous system. Its ability to enhance biological activity makes it a valuable component in drug formulations aimed at treating neurological disorders .

Eigenschaften

IUPAC Name |

2,6-dimethylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-5-3-7-4-6(2)8-5;;/h5-8H,3-4H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOYHYMXNYOPAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623503 | |

| Record name | 2,6-Dimethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98618-52-1 | |

| Record name | 2,6-Dimethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.